molecular formula C15H32N3O4P B14241119 Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester CAS No. 344951-22-0

Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester

Cat. No.: B14241119
CAS No.: 344951-22-0
M. Wt: 349.41 g/mol
InChI Key: OVRKJZJVWFAXPV-UHFFFAOYSA-N
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Description

Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester is a chemical compound with the molecular formula C15H32N3O4P. It is known for its unique structure, which includes a phosphonic acid group and a triazacyclotetradecane ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the triazacyclotetradecane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the triazacyclotetradecane ring can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, dimethyl ester
  • Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, dipropyl ester
  • Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, dibutyl ester

Uniqueness

Phosphonic acid, (6-oxo-1,4,7-triazacyclotetradec-1-yl)-, diethyl ester is unique due to its specific ester groups and the presence of the triazacyclotetradecane ring. These structural features contribute to its distinct chemical properties and make it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

344951-22-0

Molecular Formula

C15H32N3O4P

Molecular Weight

349.41 g/mol

IUPAC Name

7-diethoxyphosphoryl-1,4,7-triazacyclotetradecan-2-one

InChI

InChI=1S/C15H32N3O4P/c1-3-21-23(20,22-4-2)18-12-9-7-5-6-8-10-17-15(19)14-16-11-13-18/h16H,3-14H2,1-2H3,(H,17,19)

InChI Key

OVRKJZJVWFAXPV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1CCCCCCCNC(=O)CNCC1)OCC

Origin of Product

United States

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